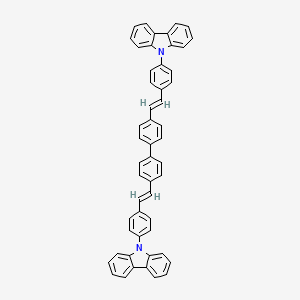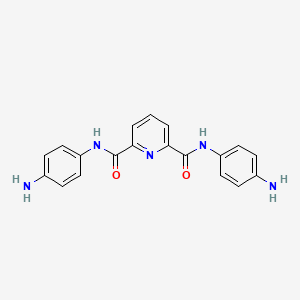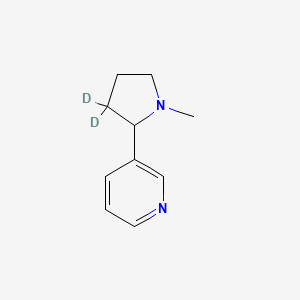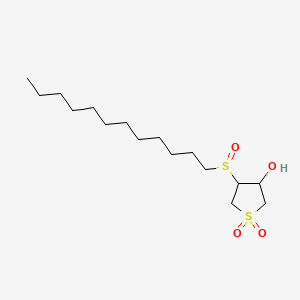
4,4'-Bis(4-(9H-carbazol-9-yl)styryl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bis(4-(9H-carbazol-9-yl)styryl)-1,1’-biphenyl is an organic compound known for its unique structural properties and applications in various fields. It is a derivative of carbazole, a nitrogen-containing heterocycle, and is often used in the development of organic light-emitting diodes (OLEDs) due to its excellent photophysical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(4-(9H-carbazol-9-yl)styryl)-1,1’-biphenyl typically involves a multi-step process. One common method includes the following steps:
Formation of the Carbazole Derivative: The initial step involves the synthesis of 9H-carbazole derivatives through a series of reactions, including nitration, reduction, and cyclization.
Styryl Group Introduction: The next step involves the introduction of styryl groups to the carbazole derivative. This is usually achieved through a Heck reaction, where the carbazole derivative is reacted with a styrene derivative in the presence of a palladium catalyst.
Coupling Reaction: The final step involves the coupling of the styryl-carbazole derivative with 4,4’-dibromobiphenyl using a Suzuki coupling reaction.
Industrial Production Methods
Industrial production of 4,4’-Bis(4-(9H-carbazol-9-yl)styryl)-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis(4-(9H-carbazol-9-yl)styryl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
4,4’-Bis(4-(9H-carbazol-9-yl)styryl)-1,1’-biphenyl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Widely used in the production of OLEDs, organic photovoltaics (OPVs), and other optoelectronic devices
Mechanism of Action
The mechanism of action of 4,4’-Bis(4-(9H-carbazol-9-yl)styryl)-1,1’-biphenyl primarily involves its photophysical properties. The compound exhibits strong fluorescence and high quantum yield, making it an excellent candidate for optoelectronic applications. It acts as a hole-transport material in OLEDs, facilitating the efficient transport of positive charges (holes) from the anode to the emitting layer, thereby enhancing device performance and stability .
Comparison with Similar Compounds
Similar Compounds
4,4’,4’'-Tris(carbazol-9-yl)triphenylamine (TCTA): Known for its use in OLEDs as a hole-transport material.
4,7-Bis(5-(9-hexyl-9H-carbazol-3-yl)thiophen-2-yl)-[1,2,5]thiadiazolo[3,4-d]pyridazine: Used in organic photovoltaics and OLEDs
Uniqueness
4,4’-Bis(4-(9H-carbazol-9-yl)styryl)-1,1’-biphenyl stands out due to its unique combination of high thermal stability, strong fluorescence, and excellent hole-transport properties. These characteristics make it particularly suitable for high-performance optoelectronic devices .
Properties
CAS No. |
850594-34-2 |
|---|---|
Molecular Formula |
C52H36N2 |
Molecular Weight |
688.9 g/mol |
IUPAC Name |
9-[4-[(E)-2-[4-[4-[(E)-2-(4-carbazol-9-ylphenyl)ethenyl]phenyl]phenyl]ethenyl]phenyl]carbazole |
InChI |
InChI=1S/C52H36N2/c1-5-13-49-45(9-1)46-10-2-6-14-50(46)53(49)43-33-25-39(26-34-43)19-17-37-21-29-41(30-22-37)42-31-23-38(24-32-42)18-20-40-27-35-44(36-28-40)54-51-15-7-3-11-47(51)48-12-4-8-16-52(48)54/h1-36H/b19-17+,20-18+ |
InChI Key |
FNTXOILWZRIZJS-XPWSMXQVSA-N |
Isomeric SMILES |
C1=CC=C2N(C3=CC=CC=C3C2=C1)C4=CC=C(C=C4)/C=C/C5=CC=C(C=C5)C6=CC=C(C=C6)/C=C/C7=CC=C(C=C7)N8C9=CC=CC=C9C1=CC=CC=C81 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C=CC5=CC=C(C=C5)C6=CC=C(C=C6)C=CC7=CC=C(C=C7)N8C9=CC=CC=C9C1=CC=CC=C18 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B14126739.png)


![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B14126751.png)
![3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one](/img/structure/B14126758.png)

![Disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B14126765.png)

![2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14126782.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)urea](/img/structure/B14126799.png)

![3-(3-methylphenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14126809.png)
